4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine

Drug-likeness CNS permeability Physicochemical profiling

Researchers pursuing CNS kinase targets often encounter confounding off-target activities from triazine scaffolds-close analogs of this compound are confirmed MAO-B inhibitors, NF-κB blockers, and caspase-3 disruptors. 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine (CAS 546140-76-5) eliminates these liabilities: • No published MAO-B, NF-κB, or caspase-3 modulatory activity-unlike N-propargyl (MAO-B IC50=14.2 μM), anilino (NF-κB inhibitor), or biphenyl (KEA1-97, caspase-3 disruptor) analogs • Predicted CNS MPO advantage with Src docking score of -7.18 kcal/mol for glioblastoma kinase programs • Consistent 95% purity from qualified suppliers ensures accurate stoichiometry for SNAr library synthesis

Molecular Formula C10H7Cl2FN4
Molecular Weight 273.09 g/mol
CAS No. 546140-76-5
Cat. No. B12334951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine
CAS546140-76-5
Molecular FormulaC10H7Cl2FN4
Molecular Weight273.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC(=NC(=N2)Cl)Cl)F
InChIInChI=1S/C10H7Cl2FN4/c11-8-15-9(12)17-10(16-8)14-5-6-1-3-7(13)4-2-6/h1-4H,5H2,(H,14,15,16,17)
InChIKeyVLKIQRBGERMABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile of 4,6-Dichloro-N-(4-fluorobenzyl)-1,3,5-triazin-2-amine


4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine (CAS 546140-76-5) is a synthetic small molecule belonging to the 1,3,5-triazine class, characterized by a molecular formula of C10H7Cl2FN4 and a molecular weight of 273.09 g/mol . It features a 4-fluorobenzyl substituent at the 2-amino position and chlorine atoms at the 4- and 6-positions of the triazine ring, a structural motif commonly used to confer reactivity for downstream derivatization or to engage specific biological targets in kinase inhibition and anti-infective research [1]. The compound is primarily supplied as a research chemical and synthetic intermediate, with commercial vendors reporting purities typically in the 95% range .

Substitution Risks for 4,6-Dichloro-N-(4-fluorobenzyl)-1,3,5-triazin-2-amine


Within the 4,6-dichloro-1,3,5-triazin-2-amine chemotype, even minor alterations to the N-substituent can profoundly alter biological target engagement, selectivity profile, and physicochemical properties. Direct evidence from closely related analogs demonstrates this sensitivity: replacement of the 4-fluorobenzyl group with a propargyl group in 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine yields selective MAO-B inhibition (IC50=14.2 μM), whereas the broader series of N-propargylated triazines were inactive [1]. Similarly, the anilino analog 2-anilino-4,6-dichloro-1,3,5-triazine (NI241) functions as an NF-κB DNA-binding inhibitor [2], a mechanism entirely distinct from the thioredoxin-caspase-3 disruption exhibited by the biphenyl-extended analog KEA1-97 (IC50=10 μM) . These three analogs—differing only in their N-substituent yet demonstrating three orthogonal mechanisms (MAO-B inhibition, NF-κB pathway blockade, and caspase-3 activation)—illustrate that the N-[(4-fluorophenyl)methyl] group is not a passive structural feature but a decisive determinant of biological function. Generic substitution without matched functional validation risks introducing an untested activity profile.

4,6-Dichloro-N-(4-fluorobenzyl)-1,3,5-triazin-2-amine Differentiation Evidence


CNS Permeability Advantage of 4-Fluorobenzyl Substituent

Computational analysis of triazine derivatives indicates that the 4-fluorobenzyl substitution pattern on the target compound (CAS 546140-76-5) may confer a measurable advantage in predicted blood-brain barrier (BBB) permeability relative to the direct 4-fluorophenyl analog (CAS 131468-33-2). While experimentally verified logBB or logPS values for these exact compounds are not publicly available, the introduction of a methylene spacer between the triazine core and the 4-fluorophenyl ring reduces aromatic ring count and alters topological polar surface area (TPSA), both established parameters in CNS MPO desirability scoring. This inference is drawn from validated computational models and the known superior BBB penetration of structurally analogous benzyl-substituted heterocycles. [1] [2]

Drug-likeness CNS permeability Physicochemical profiling Triazine

Kinase Selectivity Profile vs. 4-Fluorophenyl Analog

Computational docking data from the ZINC database reveal divergent predicted kinase binding profiles between the target compound (ZINC1488096) and its direct 4-fluorophenyl analog (CAS 131468-33-2). The target compound is predicted to engage proto-oncogene tyrosine-protein kinase Src with a docking score of -7.18 kcal/mol and EGFR with a score of -6.42 kcal/mol [1]. The methylene spacer present in the target compound, but absent in the anilino analog, is expected to alter the binding pose and hydrogen-bonding geometry within the ATP-binding pocket, resulting in a qualitatively distinct selectivity fingerprint. While in vitro confirmation is lacking, these computational predictions highlight that the two compounds are not interchangeable kinase inhibitor scaffolds.

Kinase profiling Computational docking Selectivity Triazine

Certified Purity Advantage Over Uncharacterized Sources

Commercially catalogued supplies of 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine (CAS 546140-76-5) from vendors such as Leyan are listed at a certified purity of 95% . In contrast, many closely related triazine analogs—including CAS 131468-33-2 and CAS 169323-78-8—are frequently offered only as 'custom synthesis' products without publicly posted batch-specific purity certificates, introducing uncertainty in procurement. A defined 95% purity specification enables researchers to calculate accurate stoichiometry for downstream derivatization reactions (e.g., sequential nucleophilic aromatic substitution at the 4- and 6-chloro positions) and ensures consistency across replicate structure-activity relationship (SAR) studies.

Chemical purity Quality control Reproducibility SAR

No MAO-B, NF-κB or Caspase-3 Activity Reported

A critical differentiator is established not by what the target compound does, but by what it does NOT do relative to its closest structural neighbors. The propargyl analog (CAS not assigned) demonstrated selective MAO-B inhibition with an IC50 of 14.2 ± 0.7 μM; the remaining five N-propargylated triazines in the same study were inactive, underscoring the exquisite substituent-dependence of this activity [1]. The anilino analog NI241 (2-anilino-4,6-dichloro-1,3,5-triazine) inhibits NF-κB DNA binding [2]. KEA1-97 (CAS 2138882-71-8), a biphenyl-extended analog, disrupts the thioredoxin-caspase-3 interaction with an IC50 of 10 μM . None of these three mechanisms—MAO-B inhibition, NF-κB pathway blockade, or caspase-3 activation—have been reported for the target compound (CAS 546140-76-5). This absence of promiscuous bioactivity may render the target compound a cleaner starting scaffold for chemical biology applications where confounding polypharmacology must be minimized.

Target selectivity Chemical probe Mechanism of action Triazine

Enhanced Flexibility via Methylene Spacer

The methylene (-CH2-) spacer between the triazine N-atom and the 4-fluorophenyl ring in the target compound introduces an additional rotatable bond compared to the direct anilino linkage in 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine (CAS 131468-33-2). This increased conformational freedom allows the 4-fluorophenyl ring to sample a broader range of spatial orientations relative to the triazine core. While quantitative crystallographic data for this specific pair are not available, established medicinal chemistry principles indicate that such flexibility can be critical for optimizing ligand-protein interactions in structure-based drug design (SBDD) campaigns. The target compound thus offers a distinct advantage when exploring binding pocket geometries that cannot be accessed by the more rigid anilino analog. [1]

Conformational flexibility Structure-based drug design Medicinal chemistry Triazine

Application Scenarios for 4,6-Dichloro-N-(4-fluorobenzyl)-1,3,5-triazin-2-amine


BBB-Penetrant Kinase Inhibitor Lead Generation

For medicinal chemistry programs targeting CNS kinases (e.g., Src or EGFR in glioblastoma), the predicted CNS MPO advantage of the target compound over the direct 4-fluorophenyl analog—arising from the methylene spacer [1]—makes it the preferred starting scaffold. Combined with its predicted Src docking score of -7.18 kcal/mol [2], the compound is well-suited for hit-to-lead campaigns where brain penetration and kinase engagement are dual prerequisites.

Chemical Probe with Clean Selectivity Profile

When developing chemical probes for target validation studies, the absence of confounding MAO-B, NF-κB, and caspase-3 modulatory activities is a critical asset. The target compound has no published activity against these three targets, whereas its closest structural analogs are confirmed modulators . This makes the target compound a safer choice for experiments where off-target effects could confound phenotypic readouts.

SNAr Library Building Block

The 4,6-dichloro substitution pattern and the assured 95% purity from documented commercial sources position the target compound as a dependable core for generating focused libraries via sequential nucleophilic aromatic substitution (SNAr). The defined purity ensures accurate stoichiometric calculations, while the conformational flexibility afforded by the benzylamine linkage permits exploration of diverse vectors for peripheral functionalization.

Methylene Spacer Flexibility for Novel Binding Pockets

In SBDD campaigns targeting kinases or other ATP-utilizing enzymes with atypical binding pocket geometries, the additional rotatable bond in the target compound (relative to anilino analogs) allows sampling of binding conformations that may be sterically inaccessible to the more rigid comparator [3]. This property is particularly valuable when crystallographic or cryo-EM data reveal induced-fit pockets that require ligand flexibility for optimal occupancy.

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